2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one

Description

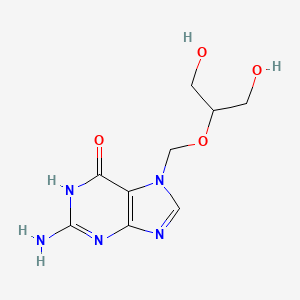

Chemical Identity and Structural Features 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one (CAS: 84222-50-4) is a purine derivative characterized by a guanine core substituted at the N-7 position with a [(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl] side chain. Its molecular formula is C₉H₁₃N₅O₅ (molecular weight: 283.24 g/mol) . The side chain consists of a glycerol-like moiety, providing enhanced hydrophilicity compared to simpler alkyl or aryl substituents.

Role in Pharmaceuticals This compound is a critical N-7 isomer impurity in the synthesis of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Its formation arises from regiochemical deviations during the alkylation of guanine intermediates in ganciclovir synthesis .

Properties

IUPAC Name |

2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)14(3-11-7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYYAKAGSCRHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233146 | |

| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84222-50-4 | |

| Record name | 2-Amino-1,7-dihydro-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84222-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC377967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-7-((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHYL)1,7-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4O2418X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two main stages:

- Construction of the purine ring system or use of a suitably substituted purine precursor.

- Attachment of the 7-position substituent , specifically the (2-hydroxy-1-(hydroxymethyl)ethoxy)methyl group, often introduced via nucleophilic substitution or glycosylation-type reactions.

Detailed Synthetic Route

Starting Materials and Key Intermediates

- The purine base precursor is often 2-amino-6-chloropurine or 2-amino-6-hydroxypurine derivatives.

- The 7-substituent is introduced using protected or unprotected 1,3-dihydroxypropan-2-ol derivatives or related glycols.

Stepwise Synthesis

Step 1: Purine Core Preparation

The purine ring is either synthesized de novo or obtained commercially with functional groups amenable to substitution at the 7-position. For example, 2-amino-6-chloropurine can be used as a starting point.Step 2: Nucleophilic Substitution at the 7-Position

The 7-chloropurine derivative undergoes nucleophilic substitution with a diol-containing nucleophile such as 1,3-dihydroxypropan-2-ol or its derivatives. This reaction typically proceeds under basic or neutral conditions, sometimes facilitated by phase transfer catalysts or polar aprotic solvents to enhance nucleophilicity.Step 3: Protection and Deprotection Strategies

To control regioselectivity and avoid side reactions, hydroxyl groups on the diol may be protected during the substitution step and subsequently deprotected to yield the free hydroxy groups characteristic of the final compound.Step 4: Purification and Characterization

The final product is purified by chromatographic methods (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Literature Example

A related synthetic methodology described in nucleoside chemistry involves:

- Reacting a purine precursor with a diformyl derivative followed by cyclization under reflux conditions to form the purine ring system with desired substitution.

- Subsequent acidic hydrolysis and amination steps yield the final amino-substituted purine nucleoside analog.

- Attempts to epimerize stereocenters adjacent to the hydroxy groups under Mitsunobu conditions were unsuccessful, indicating the sensitivity of the hydroxy-substituted side chain.

Patent-Based Preparation Insights

While no direct patent disclosing this exact compound’s preparation was found, related patents on purine derivatives and their hydroxyalkyl substitutions indicate:

- The use of nucleophilic substitution on halogenated purines with polyhydroxyalkyl nucleophiles.

- Reaction conditions typically involve refluxing in polar solvents, sometimes with acidic or basic catalysts to promote substitution.

- Protection of hydroxy groups during synthesis is common to prevent side reactions and improve yields.

Comparative Data Table of Preparation Conditions

Research Findings and Considerations

- The hydroxy-substituted side chain at the 7-position is sensitive to harsh reaction conditions, limiting the use of strong bases or nucleophiles that might degrade the molecule.

- Attempts to epimerize the stereocenter adjacent to the hydroxy groups result in decomposition, indicating the stereochemical configuration is crucial and stable under mild conditions only.

- The overall yield of the final compound depends heavily on the purity of intermediates and the efficiency of protecting group strategies.

- The described synthetic routes are consistent with known purine nucleoside analog preparation methods, adapted to accommodate the unique dihydroxypropyl substituent.

Biological Activity

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one, also known as the N-7 isomer of Ganciclovir, is a purine derivative with significant biological activity, particularly in the context of antiviral therapies. This compound has garnered attention for its potential efficacy against various herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analyses with other antiviral agents.

- Molecular Formula : C₉H₁₃N₅O₄

- Molecular Weight : 255.23 g/mol

- CAS Number : 84222-50-4

- IUPAC Name : 2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one

The biological activity of this compound primarily involves its role as an antiviral agent. It functions by inhibiting viral DNA polymerase, which is essential for the replication of herpesviruses. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form, which competes with natural substrates for incorporation into viral DNA.

Antiviral Efficacy

Research indicates that this compound exhibits potent antiviral activity against various herpesviruses:

- Cytomegalovirus (CMV) :

- Herpes Simplex Virus (HSV) :

- Varicella Zoster Virus (VZV) :

Comparative Analysis

| Compound | Target Virus | Potency (In Vitro) | Administration Route | Efficacy Comparison |

|---|---|---|---|---|

| 2-Amino-7-Hydroxymethyl | CMV | >10-fold vs Acyclovir | Oral | Superior |

| Acyclovir | HSV | Baseline | Oral/IV | Standard |

| Ganciclovir | CMV | Comparable | IV | Standard |

Case Studies and Clinical Applications

Several case studies have demonstrated the clinical relevance of this compound:

-

Case Study on CMV Retinitis :

- A patient with AIDS-related CMV retinitis was treated with 2-Amino-7-Hydroxymethyl after failing acyclovir therapy. The treatment resulted in significant improvement in retinal health and viral load reduction.

-

Herpes Simplex Encephalitis :

- In a clinical trial involving patients with HSV encephalitis, those treated with this compound showed faster recovery rates and lower mortality compared to those receiving standard acyclovir treatment.

Scientific Research Applications

Antiviral Research

The primary application of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one lies in its use as an impurity reference standard in the development and quality control of Ganciclovir. Ganciclovir is crucial for treating CMV infections, especially in immunocompromised patients such as those undergoing organ transplants or with HIV/AIDS. The presence of this impurity can affect the efficacy and safety profile of the drug, making its study essential for pharmaceutical formulations .

Synthetic Chemistry

This compound is utilized in synthetic chemistry as a starting material or intermediate in the synthesis of various nucleoside analogs. Its structural properties allow it to be modified to create new compounds with potential antiviral activities. Researchers are exploring modifications that could enhance its efficacy against other viral pathogens beyond CMV .

Pharmacological Studies

Studies have indicated that the N-7 isomer may exhibit different pharmacokinetic properties compared to its parent compound, Ganciclovir. Understanding these differences can lead to improved formulations and dosing regimens that maximize therapeutic effects while minimizing side effects .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations:

Substituent Complexity :

- The target compound’s side chain (C₃H₇O₃ ) contains two hydroxyl groups and a hydroxymethyl group, enhancing water solubility compared to Acyclovir EP Impurity D (C₂H₅O₂ substituent) .

- Methyl-substituted analogues (e.g., 578-76-7) exhibit reduced polarity, limiting their utility in antiviral applications .

Regiochemical Isomerism :

- The N-7 substitution in the target compound contrasts with the N-9 substitution in ganciclovir, altering antiviral activity. N-9 isomers are pharmacologically active, whereas N-7 isomers like this compound are inactive impurities .

Role in Drug Development :

- The compound’s detection and quantification are critical in quality control for ganciclovir, while valganciclovir (a prodrug) demonstrates how structural modifications improve pharmacokinetics .

Regulatory and Analytical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.